1-Bromo-1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-ene is a fluorinated organic compound with the molecular formula C4BrF7 . It is characterized by its high fluorine content and the presence of a bromine atom, making it a valuable compound in various chemical applications. This compound is known for its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms.
Vorbereitungsmethoden
The synthesis of 1-Bromo-1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-ene typically involves the reaction of 2,3,3,3-tetrafluoropropene with hydrogen bromide. This reaction is carried out under controlled conditions to ensure the selective bromination of the propene. The reaction can be represented as follows:
C3H2F4+HBr→C4BrF7
Industrial production methods often involve the use of specialized reactors and catalysts to optimize the yield and purity of the compound. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
Analyse Chemischer Reaktionen
1-Bromo-1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene moiety allows for addition reactions with various reagents, such as hydrogen or halogens.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding fluorinated alcohols or acids, and reduction reactions can lead to the formation of fluorinated alkanes.
Common reagents used in these reactions include hydrogen
Eigenschaften
CAS-Nummer |
35386-45-9 |
---|---|
Molekularformel |
C4BrF7 |
Molekulargewicht |
260.94 g/mol |
IUPAC-Name |
1-bromo-1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-ene |
InChI |
InChI=1S/C4BrF7/c5-2(6)1(3(7,8)9)4(10,11)12 |
InChI-Schlüssel |
DYOSYWHKJPKMII-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(F)Br)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.